molecular formula C11H11F6N B14373479 2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline CAS No. 90679-50-8

2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline

Cat. No.: B14373479
CAS No.: 90679-50-8
M. Wt: 271.20 g/mol
InChI Key: ZVVAPHHZCGWDPG-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and methyl groups attached to an aniline core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps:

    Reduction: 3,5-bis(trifluoromethyl)nitrobenzene is reduced using a catalyst such as palladium on carbon in the presence of hydrogen gas.

    Purification: The reaction mixture is then cooled, filtered, concentrated, and distilled to obtain this compound with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, especially at the trifluoromethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways: It may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline is unique due to the combination of trifluoromethyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

CAS No.

90679-50-8

Molecular Formula

C11H11F6N

Molecular Weight

271.20 g/mol

IUPAC Name

2,4,6-trimethyl-3,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C11H11F6N/c1-4-7(10(12,13)14)5(2)9(18)6(3)8(4)11(15,16)17/h18H2,1-3H3

InChI Key

ZVVAPHHZCGWDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(F)(F)F)C)N)C)C(F)(F)F

Origin of Product

United States

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